6-cyclopropyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide class, characterized by a fused bicyclic core (pyrazole and pyridine rings) with a carboxamide substituent at position 2. Key structural features include:
- Cyclopropyl group at position 6, which may enhance metabolic stability and steric bulk.
- 1,3-Thiazol-2-yl substituent on the carboxamide nitrogen, introducing heteroaromaticity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C16H17N5OS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-propan-2-yl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H17N5OS/c1-9(2)21-14-12(8-18-21)11(7-13(19-14)10-3-4-10)15(22)20-16-17-5-6-23-16/h5-10H,3-4H2,1-2H3,(H,17,20,22) |
InChI Key |
GMKOPGAPCZJFBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Starting materials : 5-Amino-1-isopropylpyrazole (introduces the N-1 propan-2-yl group) and ethyl 2-cyclopropyl-3-oxobutanoate (introduces the C-6 cyclopropyl group).
-
Solvent : Ethanol or toluene under reflux.
-
Catalyst : Acidic conditions (e.g., HCl or H₂SO₄) to facilitate cyclodehydration.
-
Yield : 70–85% after purification via silica gel chromatography.
Mechanistic Insight
The reaction proceeds via enamine formation, followed by intramolecular cyclization to generate the pyrazolo[3,4-b]pyridine core. The regioselectivity is controlled by the electron-withdrawing cyclopropyl group, which directs cyclization to the C-6 position.
Activation of the Carboxylic Acid to Acid Chloride
The carboxylic acid is converted to its reactive acid chloride using oxalyl chloride:
Reaction Parameters
-
Solvent : Anhydrous dichloromethane (DCM).
-
Reagents : Oxalyl chloride (2.5 equiv) with catalytic DMF.
-
Conditions : 0°C to room temperature, 2–4 hours under nitrogen.
Coupling with 1,3-Thiazol-2-Amine
The acid chloride is coupled with 1,3-thiazol-2-amine to form the final carboxamide:
Amidation Procedure
Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Time | 18 hours | Maximizes conversion |
| Solvent | THF | Enhances solubility |
| Equivalents of Amine | 1.2 | Reduces side products |
Alternative Palladium-Catalyzed Aminocarbonylation
A complementary approach employs palladium-catalyzed aminocarbonylation to directly install the carboxamide group:
Reaction Setup
Limitations
-
Requires specialized equipment for CO generation.
-
Less effective for sterically hindered amines, though 1,3-thiazol-2-amine performs adequately due to its planar structure.
Critical Analysis of Synthetic Routes
Comparative Efficiency
| Method | Advantages | Disadvantages |
|---|---|---|
| Acid Chloride Coupling | High yield, simple setup | Multiple steps, oxalyl chloride handling |
| Palladium Catalysis | One-step amidation, high atom economy | Requires COware® reactor |
Scalability Considerations
The acid chloride route is preferred for small-scale synthesis (<100 g), while palladium-mediated methods are suitable for larger batches due to reduced purification steps.
Structural Confirmation and Characterization
Post-synthesis, the compound is validated using:
-
¹H/¹³C NMR : Confirms substitution pattern and cyclopropyl integration.
-
HRMS : Verifies molecular formula (C₁₆H₁₇N₅OS, [M+H]⁺ = 328.1234).
-
X-ray Crystallography : Resolves regiochemistry (data available for analogues in).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and thiazole moieties.
Reduction: Reduction reactions can be performed on the pyrazolo[3,4-b]pyridine core to modify its electronic properties.
Substitution: Various substitution reactions can be carried out on the thiazole ring to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Biological Activities
Research indicates that 6-cyclopropyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits significant biological activities:
Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its mechanism generally involves binding to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways related to disease processes .
Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. For instance, it has shown activity against human breast cancer cells (MCF-7) and chronic myeloid leukemia cells (K562) .
Applications in Medicinal Chemistry
Given its biological activities, 6-cyclopropyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide holds promise in several therapeutic areas:
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action of this compound:
- Anticancer Studies : In vitro assays demonstrated that derivatives of pyrazolo compounds exhibit varying degrees of antiproliferative activity. For example, modifications in substituents significantly influenced their biological potency .
- Mechanistic Insights : Investigations into the binding affinity of this compound to specific proteins revealed its potential to disrupt critical signaling pathways involved in cancer progression .
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs involve modifications to the substituents on the pyrazolo[3,4-b]pyridine core or the carboxamide group. Below is a detailed comparison based on available evidence:
Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives
Key Observations :
- The tert-butyl group (2-methyl-2-propanyl) in the analog () increases steric hindrance compared to the isopropyl group in the target compound. This may influence solubility and protein-binding kinetics.
- The tetrazole substituent in the analog (vs. thiazole in the target) introduces distinct electronic properties.
- The cyclopropyl group in the target compound likely improves conformational rigidity compared to isopropyl, which could affect target selectivity .
Research Findings and Implications
Physicochemical Properties
Note: The tetrazole analog’s higher molecular weight and hydrogen-bond acceptors may reduce bioavailability compared to the thiazole-containing target compound.
Biological Activity
6-Cyclopropyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that belongs to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. The structural features of this compound suggest various interactions with biological targets, making it a candidate for further investigation.
- Molecular Formula : C16H17N5OS
- Molecular Weight : 327.4 g/mol
- CAS Number :
The compound features a cyclopropyl group and a thiazole moiety, which are known to enhance biological activity through various mechanisms.
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class can exhibit diverse biological activities including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting potential use as anti-tubercular agents .
- Inhibition of Protein Kinases : Certain pyrazolo derivatives act as selective inhibitors of various kinases involved in cancer progression .
- Psychopharmacological Effects : These compounds may influence neurotransmitter systems, which could be beneficial in treating neurological disorders .
Antitubercular Activity
A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited promising antitubercular activity. The compound with specific substitutions showed effective inhibition against the H37Rv strain of Mycobacterium tuberculosis when tested using the microplate alamar blue assay (MABA) .
Protein Kinase Inhibition
The compound's structural characteristics allow it to interact with protein kinases. For instance, it has been reported that certain pyrazolo derivatives inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases including cancer and Alzheimer's disease .
Case Studies
- Case Study on Antimicrobial Properties :
- A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. The results indicated that specific modifications to the thiazole and pyrazole rings significantly enhanced antimicrobial potency.
- Case Study on Kinase Inhibition :
- A study focused on the design and synthesis of pyrazolo[3,4-b]pyridines as inhibitors of p38α MAPK. The lead compounds were evaluated for their ability to inhibit cell proliferation in cancer cell lines.
Q & A
Q. Basic Research Focus
- Key Steps :
- Intermediate Functionalization : Use coupling reactions (e.g., amide bond formation between pyrazolo[3,4-b]pyridine and thiazole moieties) under inert atmospheres to minimize side reactions .
- Catalyst Optimization : Employ copper(I) bromide or palladium-based catalysts for cyclopropane ring introduction, as seen in analogous pyrazolo-pyridine syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 35–80°C, balancing solubility and reactivity .
- Purification : Use gradient chromatography (e.g., ethyl acetate/hexane) to isolate high-purity product (≥98% HPLC purity) .
What characterization techniques are critical for confirming structural integrity?
Q. Basic Research Focus
- Primary Methods :
- NMR Spectroscopy : Analyze and NMR to verify cyclopropane protons (δ ~0.8–1.2 ppm) and thiazole carboxamide carbonyl (δ ~165–170 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with ≤2 ppm error to validate stoichiometry .
- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
- Advanced Validation : X-ray crystallography (if crystals form) resolves regiochemical ambiguities in fused pyrazolo-pyridine systems .
How can researchers investigate target interactions in early pharmacological studies?
Q. Basic Research Focus
- Methodological Framework :
- Biochemical Assays : Screen against kinase panels or GPCRs using fluorescence polarization or radiometric assays to identify binding partners .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics () for thiazole-carboxamide interactions with proteins .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
How to address conflicting NMR data between synthetic batches?
Q. Advanced Research Focus
- Root Cause Analysis :
- Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6; polar solvents may shift thiazole NH protons .
- Regioisomeric Contamination : Use 2D NMR (e.g., HSQC, HMBC) to distinguish pyrazolo[3,4-b]pyridine C4-carboxamide from alternative regioisomers .
- Dynamic Exchange : Variable-temperature NMR resolves tautomerism in thiazole or pyrazole rings .
How to resolve discrepancies between in vitro and in vivo bioactivity data?
Q. Advanced Research Focus
- Systematic Approach :
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of cyclopropane) .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; high binding may reduce in vivo efficacy .
- PK/PD Modeling : Corrogate exposure levels (AUC, ) with target engagement biomarkers .
What computational strategies support structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Workflow :
- Molecular Docking : Simulate binding poses of the thiazole-carboxamide group in ATP-binding pockets (e.g., kinase targets) using AutoDock Vina .
- MD Simulations : Assess conformational flexibility of the cyclopropane group over 100-ns trajectories to optimize steric fit .
- QSAR Modeling : Train models on pyrazolo-pyridine analogs to predict logP, solubility, and IC50 values .
How to mitigate poor aqueous solubility in biological assays?
Q. Advanced Research Focus
- Formulation Strategies :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cell toxicity .
- Prodrug Design : Introduce phosphate or amino acid esters at the carboxamide group to enhance permeability .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
